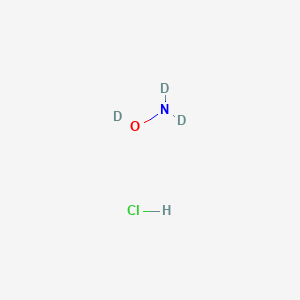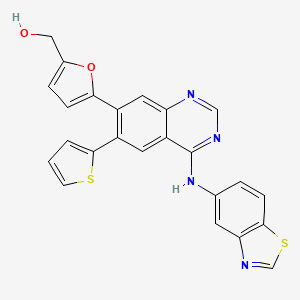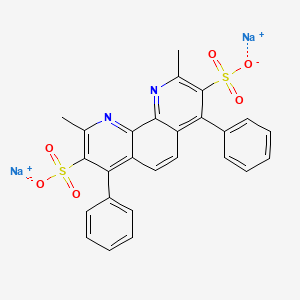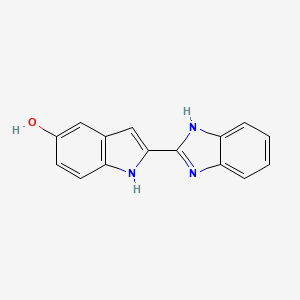
G-{d-Arg}-GDSP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
G-{d-Arg}-GDSP is a synthetic peptide analogue of the RGD (Arg-Gly-Asp) sequence, which is known for its ability to bind to integrin adhesion receptors. This compound inhibits cellular attachment to fibronectin and osteoclast resorption . It has a molecular weight of 587.58 and a molecular formula of C22H37N9O10 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of G-{d-Arg}-GDSP involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
G-{d-Arg}-GDSP primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are commonly used.
Cleavage and Deprotection: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove protecting groups.
Major Products
The major product of these reactions is the fully synthesized and deprotected this compound peptide .
科学的研究の応用
G-{d-Arg}-GDSP has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and interactions with integrins.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for potential therapeutic applications in inhibiting osteoclast activity and treating bone-related diseases.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds .
作用機序
G-{d-Arg}-GDSP exerts its effects by binding to integrin adhesion receptors on the cell surface. This binding inhibits the attachment of cells to fibronectin, a major component of the extracellular matrix. The inhibition of cell attachment and osteoclast resorption is mediated through the disruption of integrin signaling pathways .
類似化合物との比較
Similar Compounds
RGD Peptides: Other peptides containing the RGD sequence, such as Arg-Gly-Asp-Ser (RGDS), exhibit similar integrin-binding properties.
Peptide Analogues: Compounds like cyclic RGD peptides (e.g., cRGDfK) offer enhanced stability and binding affinity.
Uniqueness
G-{d-Arg}-GDSP is unique due to its specific sequence and configuration, which confer distinct binding characteristics and biological activities. Its ability to inhibit osteoclast resorption makes it particularly valuable in bone research .
特性
分子式 |
C22H37N9O10 |
|---|---|
分子量 |
587.6 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12+,13+,14+/m1/s1 |
InChIキー |
NTEDOEBWPRVVSG-RFGFWPKPSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)CN)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)




![(3aR,4S,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid](/img/structure/B12391126.png)

![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12391145.png)

![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)



